3,5-Dibromopyridine-d3

LC-MS/MS GC-MS Isotope Dilution

Researchers relying on unlabeled 3,5-dibromopyridine or regioisomeric analogs for quantitative mass spectrometry face unacceptable matrix-effect errors. 3,5-Dibromopyridine-d3 (CAS 1219799-05-9) is the definitive stable isotope-labeled internal standard that eliminates this variability. - The +3 Da mass shift (239.91 g/mol) ensures complete baseline chromatographic resolution from the unlabeled analyte in MRM transitions. - ≥98 atom % D isotopic enrichment minimizes background signal, enabling sub-ppb quantification. - Supplied with ≥98% chemical purity and ambient-temperature shipping for global supply chain reliability.

Molecular Formula C5H3Br2N
Molecular Weight 239.91 g/mol
CAS No. 1219799-05-9
Cat. No. B580803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromopyridine-d3
CAS1219799-05-9
Synonyms3,5-DIBROMOPYRIDINE-D3
Molecular FormulaC5H3Br2N
Molecular Weight239.91 g/mol
Structural Identifiers
InChIInChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H/i1D,2D,3D
InChIKeySOSPMXMEOFGPIM-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromopyridine-d3: Deuterium-Labeled Building Block


3,5-Dibromopyridine-d3 is a stable isotope-labeled analog of 3,5-dibromopyridine (CAS 625-92-3), in which the three hydrogen atoms at the 2, 4, and 6 positions of the pyridine ring are replaced by deuterium (D, ²H) . This specific deuteration yields a molecular weight of 239.91 g/mol, representing a +3 Da mass shift relative to the unlabeled parent (236.89 g/mol) . The compound is supplied with isotopic enrichment of ≥98 atom % D and chemical purity typically ≥98%, ensuring reliable performance in applications where accurate differentiation from endogenous or non-labeled species is critical . As a deuterated heteroaryl dibromide, it retains the synthetic utility of its protiated counterpart as a cross-coupling partner and functionalizable scaffold, while offering the distinct analytical advantages conferred by isotopic labeling [1].

Why Substitution with Unlabeled Analogs Fails


Interchanging 3,5-dibromopyridine-d3 with its unlabeled analog, 3,5-dibromopyridine (CAS 625-92-3), or with regioisomeric analogs such as 2,6-dibromopyridine (CAS 626-05-1) or 3-bromopyridine (CAS 626-55-1), fundamentally compromises the accuracy and precision of quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) workflows . In LC-MS/MS or GC-MS methods, a deuterated internal standard must closely mimic the target analyte in terms of extraction recovery, ionization efficiency, and chromatographic retention time to effectively correct for matrix effects and instrumental variability [1]. The unlabeled parent, while chemically identical in its synthetic reactivity, co-elutes and shares mass transitions with the endogenous or spiked analyte, rendering it useless for isotopic dilution . Conversely, regioisomers like 2,6-dibromopyridine or monobrominated analogs possess distinct physicochemical properties—differing in polarity, retention time, and fragmentation patterns—which introduces unacceptable quantification errors due to non-identical behavior in sample preparation and detection [2]. The deliberate +3 Da mass shift of 3,5-dibromopyridine-d3 is therefore not an interchangeable feature but a strict prerequisite for analytical validity in trace-level quantification and metabolic tracing studies.

Quantitative Differentiation Evidence


Mass Shift for MS Discrimination

3,5-Dibromopyridine-d3 provides a +3 Da mass shift relative to the unlabeled 3,5-dibromopyridine parent, a critical requirement for use as an internal standard in isotope dilution mass spectrometry . This mass difference ensures that the internal standard's mass-to-charge ratio (m/z) is sufficiently separated from the analyte's m/z to prevent signal overlap, even after accounting for the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) [1]. In contrast, unlabeled 3,5-dibromopyridine would co-elute and share m/z values with the analyte, while 2,6-dibromopyridine or 3-bromopyridine would exhibit different retention times and ionization efficiencies, violating the core principle of a valid internal standard [2].

LC-MS/MS GC-MS Isotope Dilution Internal Standard Quantitative Analysis

NMR Spectral Simplification

The substitution of three aromatic hydrogen atoms with deuterium in 3,5-dibromopyridine-d3 results in the complete disappearance of the corresponding ¹H-NMR signals (typically observed between δ 7.5–8.5 ppm for the unlabeled parent) . This spectral simplification eliminates signal overlap and facilitates the unambiguous identification of other proton-containing species in reaction mixtures or complex samples [1]. While the unlabeled parent compound, 3,5-dibromopyridine, exhibits a characteristic ¹H-NMR pattern that can obscure other aromatic protons, the deuterated analog acts as an 'NMR-silent' probe for the pyridine ring positions, enabling cleaner mechanistic and kinetic investigations without spectral congestion .

¹H-NMR ²H-NMR Mechanistic Studies Reaction Monitoring Structure Elucidation

Isotopic Enrichment for Trace Analysis

Commercial batches of 3,5-dibromopyridine-d3 are specified with isotopic enrichment of ≥98 atom % D, meaning that fewer than 2% of the molecules in the product contain any protium (¹H) at the labeled positions . This high enrichment minimizes the background signal contributed by the internal standard in MS and NMR applications, which is essential for achieving low limits of detection (LOD) and limits of quantification (LOQ) . In comparison, lower-grade deuterated materials or in situ H/D exchange methods may yield enrichments of 90–95 atom % D, resulting in a 2- to 5-fold higher background that can obscure low-abundance analytes and degrade assay precision [1].

Stable Isotope Labeling Isotopic Enrichment Quality Control Trace Analysis

Retained Physicochemical Properties for Synthesis

Despite the +3 Da mass shift, 3,5-dibromopyridine-d3 retains physicochemical properties that are, within experimental error, identical to its unlabeled counterpart for the purposes of synthetic chemistry . The calculated LogP remains 2.73 for both compounds, indicating equivalent partitioning behavior in biphasic systems . While a small, secondary deuterium kinetic isotope effect (KIE) of 1.0–1.1 per deuterium atom may exist in reactions involving C–H(D) bond cleavage at the labeled positions, the remote bromine atoms are unaffected, and the compound functions equivalently in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [1]. This ensures that synthetic routes developed with the unlabeled compound are directly transferable to the deuterated analog, enabling the preparation of labeled complex molecules without reaction optimization.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Organic Synthesis Reaction Development

Metabolic Fate Tracing Capability

Deuterium-labeled compounds like 3,5-dibromopyridine-d3 are extensively used as tracers to distinguish exogenously administered material from endogenous or structurally similar species in biological matrices [1]. While 3,5-dibromopyridine itself is not a pharmaceutical, it serves as a core scaffold for many bioactive molecules. The incorporation of three deuterium atoms allows researchers to trace the metabolic fate of the pyridine ring during in vitro microsomal incubations or in vivo studies without interference from the unlabeled compound [2]. In contrast, using the unlabeled parent would preclude differentiation between the administered dose and any pre-existing or endogenously produced 3,5-dibromopyridine or its metabolites [3].

Drug Metabolism Pharmacokinetics ADME Metabolic Stability In Vitro Metabolism

Optimal Analytical and Synthetic Applications


Internal Standard for LC-MS/MS Quantification

Employ 3,5-dibromopyridine-d3 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction losses, and ionization variability during the quantification of 3,5-dibromopyridine. The +3 Da mass shift (239.91 g/mol) ensures baseline chromatographic resolution from the unlabeled analyte in MRM transitions, while the high isotopic enrichment (≥98 atom % D) minimizes background signal, enabling precise quantification at sub-ppb levels as established by class-level internal standard principles .

Mechanistic Probe in Cross-Coupling Reactions

Utilize 3,5-dibromopyridine-d3 as a substitute for unlabeled 3,5-dibromopyridine in Suzuki-Miyaura or Buchwald-Hartwig reactions. Because the physicochemical properties (LogP = 2.73, boiling point = 222.0 °C) are essentially identical, the deuterated compound performs equivalently as a cross-coupling partner . The resulting deuterated biaryl or aryl amine products retain the isotopic label, which can then be exploited for detailed mass spectrometric analysis of reaction mechanisms or for the preparation of internal standards for downstream metabolites.

NMR-Silent Component for Reaction Monitoring

Add 3,5-dibromopyridine-d3 to a reaction mixture or use it as a deuterated co-solvent to simplify ¹H-NMR spectra. The absence of aromatic proton signals (due to >98 atom % D substitution) eliminates spectral overlap in the δ 7.5–8.5 ppm region, allowing for clean, uninterrupted monitoring of other reactants and products [1]. This is particularly valuable in mechanistic studies of pyridine-based ligands or catalysts where the unlabeled parent would otherwise obscure critical spectral features.

Metabolic Tracer for ADME Studies

Incorporate 3,5-dibromopyridine-d3 into synthetic routes to generate deuterium-labeled drug candidates or probes containing the 3,5-dibromopyridine scaffold. The stable isotopic label allows for the definitive differentiation of the administered compound from endogenous or structurally similar species in LC-HRMS-based metabolic profiling [2]. This enables the generation of accurate pharmacokinetic profiles, identification of unique metabolites, and assessment of metabolic soft spots, thereby informing lead optimization efforts.

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